molecular formula C15H16INO5S B296202 N-(3,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide

N-(3,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide

Cat. No. B296202
M. Wt: 449.3 g/mol
InChI Key: WUEQLRUPCQKHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as DIBS and has been studied for its various properties such as its mechanism of action, physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in the formation of microtubules which are essential for cell division. By inhibiting tubulin polymerization, N-(3,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide prevents the formation of microtubules, thereby inhibiting cell division and causing cell death.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells, thereby inhibiting their growth and proliferation. It has also been found to inhibit angiogenesis or the formation of new blood vessels that supply nutrients to cancer cells, thereby starving them of essential nutrients and oxygen.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its various properties. However, it also has certain limitations such as its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for the research on N-(3,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide. One potential direction is the development of novel analogs with improved solubility and reduced toxicity. Another potential direction is the study of its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to determine its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-(3,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in the field of medicine. Its mechanism of action, physiological effects, and advantages and limitations for lab experiments have been well documented. There are several future directions for the research on this compound, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide involves the reaction of 3,4-dimethoxyaniline with iodine and sulfuric acid to form 3-iodo-4-methoxybenzenesulfonic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride which is then reacted with N-(3,4-dimethoxyphenyl)amine to form the final product.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer such as breast cancer, lung cancer, and colon cancer.

properties

Molecular Formula

C15H16INO5S

Molecular Weight

449.3 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide

InChI

InChI=1S/C15H16INO5S/c1-20-13-7-5-11(9-12(13)16)23(18,19)17-10-4-6-14(21-2)15(8-10)22-3/h4-9,17H,1-3H3

InChI Key

WUEQLRUPCQKHHS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)I)OC

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)I)OC

Origin of Product

United States

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